molecular formula C9H12Cl3NO B13937585 2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride

Katalognummer: B13937585
Molekulargewicht: 256.6 g/mol
InChI-Schlüssel: XNRVRFQOOLWHQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a dichlorophenyl group attached to a methylaminoethanol moiety, making it a versatile molecule for different chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with ethanolamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its dichlorophenyl group provides stability and reactivity, making it a valuable compound in various fields .

Eigenschaften

Molekularformel

C9H12Cl3NO

Molekulargewicht

256.6 g/mol

IUPAC-Name

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride

InChI

InChI=1S/C9H11Cl2NO.ClH/c10-8-2-1-3-9(11)7(8)6-12-4-5-13;/h1-3,12-13H,4-6H2;1H

InChI-Schlüssel

XNRVRFQOOLWHQA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)CNCCO)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.